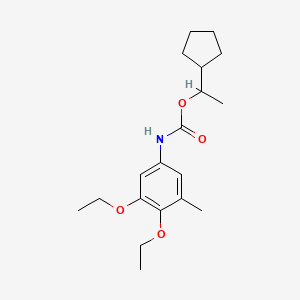![molecular formula C13H12ClNO3S2 B14403831 Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- CAS No. 89538-92-1](/img/structure/B14403831.png)
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H12ClNO3S2 and a molecular weight of 329.82 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its melting point of 73-74°C and a predicted boiling point of 488.1±38.0°C .
Méthodes De Préparation
The synthesis of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of benzenesulfonyl chloride with N-[(4-methylphenyl)sulfonyl]amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can also participate in addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-methyl-: This compound has a similar structure but lacks the chloride group, which affects its reactivity and applications.
4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride: This compound has a fluoride group instead of a chloride group, leading to different chemical properties and reactivity.
The uniqueness of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- lies in its specific reactivity and the range of applications it offers in various fields of research and industry .
Propriétés
Numéro CAS |
89538-92-1 |
|---|---|
Formule moléculaire |
C13H12ClNO3S2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
N-(chloro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
PYBICQONGZQCDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

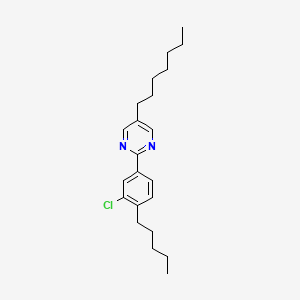
methanol](/img/structure/B14403783.png)

![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)

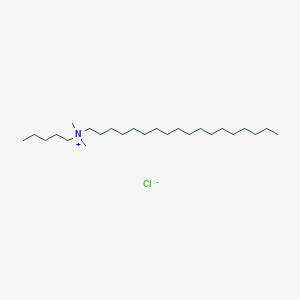
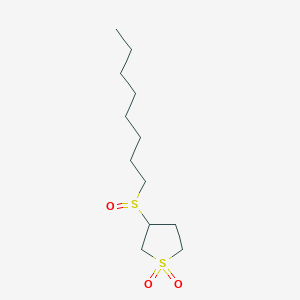

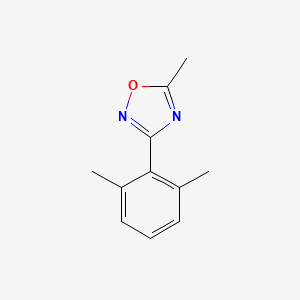
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
